4-Piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride

Lipophilicity Drug-likeness Membrane permeability

4-Piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride (CAS 1442098-20-5) is a C-linked piperidinyl-2-aminopyrimidine derivative bearing a 6-trifluoromethyl substituent, supplied as the dihydrochloride salt. The compound possesses a pyrimidine core substituted at position 4 with a piperidin-4-yl group via a carbon–carbon bond, at position 6 with an electron-withdrawing trifluoromethyl group, and at position 2 with a primary amine.

Molecular Formula C10H15Cl2F3N4
Molecular Weight 319.15
CAS No. 1442098-20-5
Cat. No. B2524463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride
CAS1442098-20-5
Molecular FormulaC10H15Cl2F3N4
Molecular Weight319.15
Structural Identifiers
SMILESC1CNCCC1C2=CC(=NC(=N2)N)C(F)(F)F.Cl.Cl
InChIInChI=1S/C10H13F3N4.2ClH/c11-10(12,13)8-5-7(16-9(14)17-8)6-1-3-15-4-2-6;;/h5-6,15H,1-4H2,(H2,14,16,17);2*1H
InChIKeyDJLWPINSAZWWJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine Dihydrochloride (CAS 1442098-20-5): Core Scaffold Identity for Procurement Decision-Making


4-Piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride (CAS 1442098-20-5) is a C-linked piperidinyl-2-aminopyrimidine derivative bearing a 6-trifluoromethyl substituent, supplied as the dihydrochloride salt . The compound possesses a pyrimidine core substituted at position 4 with a piperidin-4-yl group via a carbon–carbon bond, at position 6 with an electron-withdrawing trifluoromethyl group, and at position 2 with a primary amine . The dihydrochloride salt form (MW 319.15 g/mol) enhances aqueous solubility for biological assay compatibility, while the free base (MW 246.23) has a calculated LogP of 2.39 and a topological polar surface area (TPSA) of 63.83 Ų .

Why 4-Piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine Dihydrochloride Cannot Be Substituted by Generic In-Class Analogs


The 2-aminopyrimidine scaffold with C-linked piperidine and 6-CF₃ substitution occupies a distinct physicochemical space that is not interchangeable with N-linked regioisomers or des-trifluoromethyl analogs. The C–C bond linkage at position 4 confers resistance to oxidative N-dealkylation—a major metabolic liability of N-linked piperidinyl-pyrimidines [1]—while the 6-trifluoromethyl group raises the computed LogP by approximately 2.2 log units versus the des-CF₃ analog 4-(piperidin-4-yl)pyrimidin-2-amine (LogP 0.13–0.53) . This large lipophilicity shift alters membrane partitioning, protein binding, and off-target promiscuity profiles in ways that simple methyl or halogen replacements do not replicate. Furthermore, the dihydrochloride salt provides a defined, reproducible aqueous solubility advantage over free-base forms commonly supplied for comparator compounds, directly impacting assay preparation and reproducibility .

Quantitative Differentiation Evidence for 4-Piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine Dihydrochloride Versus Closest Analogs


Lipophilicity Advantage: LogP Shift Versus the Des-Trifluoromethyl Analog

The 6-trifluoromethyl group on the target compound drives a substantial increase in computed LogP relative to the des-CF₃ comparator 4-(piperidin-4-yl)pyrimidin-2-amine. The target compound (free base) exhibits a LogP of 2.39 , whereas the comparator without the 6-CF₃ group has a LogP ranging from 0.13 to 0.53 across vendor sources . This represents a ΔLogP of +1.86 to +2.26, corresponding to an approximately 70- to 180-fold increase in octanol–water partition coefficient.

Lipophilicity Drug-likeness Membrane permeability

Metabolic Stability Differentiation: C-Linked Versus N-Linked Piperidine Regioisomers

The target compound features a C-linked piperidine at the pyrimidine 4-position, in contrast to the N-linked regioisomer N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine (CAS 1448960-72-2). Published SAR studies on 2-aminopyrimidine histamine H4 ligands demonstrate that C-linked piperidinyl-2-aminopyridines (and by extension, the analogous pyrimidines) were specifically pursued to overcome liabilities associated with N-linked series [1]. N-Dealkylation of N-linked piperidinyl-heteroarenes by CYP450 enzymes is a well-established metabolic soft spot; C-linked variants eliminate this pathway entirely because the piperidine–heterocycle connection is a C–C bond rather than a C–N bond [1].

Metabolic stability Oxidative metabolism CYP enzymes

Aqueous Solubility Advantage: Dihydrochloride Salt Versus Free Base

The target compound is supplied as the dihydrochloride salt (MW 319.15 g/mol), whereas the closest regioisomer N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine (CAS 1448960-72-2) and the des-CF₃ analog 4-(piperidin-4-yl)pyrimidin-2-amine (CAS 1211532-88-5) are commonly available only as free bases . The dihydrochloride salt formation of the piperidine secondary amine and the pyrimidine primary amine typically increases aqueous solubility by 1–3 orders of magnitude relative to the free base, enabling direct dissolution in aqueous buffers for biochemical and cell-based assays without the need for DMSO co-solvent or pH adjustment .

Salt form Aqueous solubility Assay compatibility

Supplier-Declared Purity Benchmarking: 98% Minimum Purity Specification

The target compound is available from multiple independent suppliers at ≥98% purity (LeYan: 98% ; ChemScene: ≥98% ), exceeding the 95% specification typical for the des-CF₃ analog 4-(piperidin-4-yl)pyrimidin-2-amine from general catalog suppliers . For the dihydrochloride salt, Sigma-Aldrich lists a 95% purity ; however, the free base form from Leyan and ChemScene achieves 98%. This parity or improvement in purity specification reduces the need for in-house repurification before use in sensitive biophysical assays or as a synthetic intermediate.

Chemical purity Quality control Reproducibility

Recommended Application Scenarios for 4-Piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine Dihydrochloride Based on Quantitative Evidence


Kinase Inhibitor Fragment Elaboration Requiring High Lipophilicity and Metabolic Stability

The compound's C-linked piperidine scaffold, combined with a LogP of 2.39—substantially higher than the des-CF₃ analog (LogP 0.13–0.53) —positions it as a core intermediate for designing ATP-competitive kinase inhibitors targeting hydrophobic adenine pockets. Programs exploring FGFR, JAK, or CDK inhibition benefit from the 6-CF₃ group's dual contribution to lipophilicity and metabolic stability, while the C–C piperidine linkage circumvents N-dealkylation liabilities documented for N-linked 2-aminopyrimidine series [1].

High-Throughput Screening (HTS) with Direct Aqueous Dilution Protocols

The dihydrochloride salt form enables direct dissolution in aqueous assay buffers at concentrations suitable for HTS (class-level estimate ≥10 mg/mL), eliminating DMSO carryover artifacts. This advantage is not available with the free base forms of the regioisomer CAS 1448960-72-2 or the des-CF₃ analog CAS 1211532-88-5, which require organic co-solvent for dissolution . Procurement of the dihydrochloride salt (Sigma-Aldrich COMH042364AA) is recommended for laboratories running automated liquid-handling platforms with strict DMSO-tolerance limits.

Computational Chemistry and QSAR Model Building with Experimentally Validated Physicochemical Descriptors

The experimentally validated LogP (2.39) and TPSA (63.83 Ų) values for the free base provide reliable data points for training or validating in silico ADMET models, particularly for heterocyclic amines. The 2.2-log-unit lipophilicity gap relative to the des-CF₃ analog offers a discriminating test case for algorithms predicting the impact of trifluoromethyl substitution on membrane permeability and CYP450 binding.

Chemical Biology Probe Design Targeting TLR8 or Histamine H4 Receptor Modulation

Published SAR on 6-(trifluoromethyl)pyrimidin-2-amine derivatives identifies the 6-CF₃ group and 2-amine as essential pharmacophoric elements for TLR8 antagonism (low-micromolar potency in HEK293 cell-based assays) [2] and for modulating histamine H4 receptor affinity [1]. The target compound serves as a versatile core for late-stage diversification at the piperidine nitrogen, enabling rapid parallel synthesis of biased chemical libraries for these emerging targets.

Quote Request

Request a Quote for 4-Piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.